[2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
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Overview
Description
"[2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone" is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone generally involves a multi-step process:
Synthesis of the pyridin-3-yl core: : This step often starts with a base pyridine compound, which undergoes substitution reactions to introduce the 4-chloro-2-methylphenoxy group.
Formation of the piperazine ring: : The 4-(2-fluorophenyl)piperazine is typically synthesized separately, involving the reaction of 2-fluoroaniline with piperazine under specific conditions.
Coupling of the intermediate compounds: : The final step involves coupling the pyridin-3-yl and piperazine intermediates, facilitated by a methanone linker.
Industrial Production Methods
In industrial settings, the production may be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors or batch processing might be utilized to enhance efficiency and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions typically with reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: : Using agents such as lithium aluminum hydride, the compound can be reduced to amines or alcohols depending on the reaction site.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings, leading to various derivatives.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in alkaline conditions.
Reduction: : Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: : Bromination using bromine (Br₂) in the presence of a catalyst.
Major Products
Oxidation: : Phenolic compounds.
Reduction: : Secondary amines or alcohols.
Substitution: : Brominated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Chemistry
Used in studies involving complex organic synthesis due to its reactivity and structural complexity.
Biology
May serve as a molecular probe or intermediate in the synthesis of biologically active compounds.
Medicine
Potential use as a lead compound for drug development, particularly targeting neurological pathways.
Industry
Could be utilized in the development of advanced materials or as a chemical intermediate in the production of other high-value compounds.
Mechanism of Action
The compound likely exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its aromatic and heterocyclic rings enable binding to various biomolecules, affecting their function and leading to biological activity.
Comparison with Similar Compounds
Similar Compounds
[2-(4-Chloro-2-methylphenoxy)phenyl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
[2-(4-Chloro-2-methylphenoxy)pyridin-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Uniqueness
The presence of both pyridin-3-yl and piperazine moieties in [2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone provides a distinctive chemical environment for interactions.
Remember, a chemical is only as exciting as its next reaction! What else are you curious about?
Properties
IUPAC Name |
[2-(4-chloro-2-methylphenoxy)pyridin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClFN3O2/c1-16-15-17(24)8-9-21(16)30-22-18(5-4-10-26-22)23(29)28-13-11-27(12-14-28)20-7-3-2-6-19(20)25/h2-10,15H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMORYUHHKWFJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=C(C=CC=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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